2-(5-(2,4-difluorophenyl)isoxazol-3-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone
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Overview
Description
2-(5-(2,4-difluorophenyl)isoxazol-3-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone is a synthetic organic compound that features a complex structure with multiple functional groups. It includes an isoxazole ring, a difluorophenyl group, and a dihydroquinoline moiety. Compounds with such structures are often explored for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(2,4-difluorophenyl)isoxazol-3-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone typically involves multi-step organic reactions. A common approach might include:
Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a nitrile oxide and an alkyne.
Introduction of the Difluorophenyl Group: This step might involve a halogenation reaction followed by a coupling reaction.
Formation of the Dihydroquinoline Moiety: This could be synthesized through a hydrogenation reaction of quinoline.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the dihydroquinoline moiety.
Reduction: Reduction reactions could be used to modify the isoxazole ring or the quinoline structure.
Substitution: The difluorophenyl group could participate in substitution reactions, potentially introducing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while substitution could introduce various functional groups to the difluorophenyl ring.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for synthesizing more complex molecules or as a reagent in organic synthesis.
Biology
Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents.
Medicine
In medicinal chemistry, such compounds could be explored for their potential therapeutic effects, including anti-inflammatory, anticancer, or antiviral activities.
Industry
Industrially, the compound might find applications in the development of new materials, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action for 2-(5-(2,4-difluorophenyl)isoxazol-3-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Phenylisoxazol-3-yl)-1-(quinolin-1(2H)-yl)ethanone
- 2-(5-(4-Fluorophenyl)isoxazol-3-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone
Uniqueness
The uniqueness of 2-(5-(2,4-difluorophenyl)isoxazol-3-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone lies in the presence of the difluorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
2-[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2N2O2/c21-14-7-8-16(17(22)10-14)19-11-15(23-26-19)12-20(25)24-9-3-5-13-4-1-2-6-18(13)24/h1-2,4,6-8,10-11H,3,5,9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPDYDMHVGMGRRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CC3=NOC(=C3)C4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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